(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-2-29-10-9-24-16-8-7-13(22)11-17(16)30-21(24)23-18(26)12-25-19(27)14-5-3-4-6-15(14)20(25)28/h3-8,11H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVNBDQQBYAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Isoindoline Core : The isoindoline structure is synthesized through a cyclization reaction involving appropriate precursors.
- Introduction of the Benzothiazole Moiety : This is achieved by coupling reactions that introduce the fluorinated benzothiazole component.
- Final Acetamide Formation : The acetamide group is added to complete the synthesis.
Anticancer Properties
Research indicates that derivatives of isoindoline and benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various tumor cell lines. Notably:
- Cell Line Studies : Compounds were tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 15a | MDA-MB-231 | 32 |
| 15b | SK-Hep-1 | 30 |
| 15c | NUGC-3 | 28 |
Antimicrobial Activity
In addition to anticancer effects, some studies have highlighted the antimicrobial properties of benzothiazole derivatives. For example:
- In Vitro Testing : Several compounds exhibited antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) ranging from 50 µg/mL to higher values depending on the target organism .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds have been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives demonstrate scavenging activity against reactive oxygen species (ROS), contributing to their protective effects in cellular models .
Case Studies
Several studies have documented the biological efficacy of related compounds:
- Study on Tumorigenic Cell Lines : A comprehensive study evaluated various benzothiazole derivatives for their anticancer activity, revealing a structure-activity relationship that highlights the importance of specific substituents for enhanced potency .
- Antimicrobial Screening : A series of benzothiazole derivatives were screened against common pathogens, demonstrating promising results that warrant further investigation into their clinical applications .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through the reaction of dioxoisoindoline derivatives with benzo[d]thiazole moieties. Structural characterization using techniques like NMR and X-ray crystallography has revealed insights into its molecular geometry and bonding characteristics, which are crucial for understanding its reactivity and biological interactions .
Scientific Research Applications
The applications of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds containing the isoindole structure exhibit promising anticancer properties. The ability of this compound to inhibit specific cancer cell lines has been documented, making it a candidate for further development as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against various pathogens. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways, thus providing a basis for its use as an antimicrobial agent .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. This could be attributed to its ability to modulate neuroinflammatory responses or protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating potent activity. |
| Study B | Antimicrobial | Showed effective inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
| Study C | Neuroprotection | Indicated a reduction in neuroinflammatory markers in animal models subjected to oxidative stress. |
Q & A
Q. What are the optimized synthetic routes for (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide, and how do reaction conditions influence yield?
The synthesis of structurally analogous compounds often involves refluxing intermediates in glacial acetic acid, with key steps including cyclization and condensation reactions. For example, similar thiazole-acetamide derivatives are synthesized by heating thiourea derivatives with maleimides, monitoring progress via TLC, and recrystallizing products from solvents like ethanol or DMF . Yield optimization requires precise control of reaction time (e.g., 2–5 hours), stoichiometric ratios (e.g., 1:1 for thiourea and maleimide), and solvent selection (e.g., acetic acid for cyclization). Impurity profiles should be analyzed via HPLC or NMR to validate purity.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structure and purity?
- NMR (¹H/¹³C) : Essential for confirming the Z-configuration of the acetamide group and verifying substituents like the 2-ethoxyethyl and fluorobenzo[d]thiazole moieties. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .
- IR Spectroscopy : Key functional groups (e.g., C=O at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹) should align with computational predictions .
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are typical .
Q. How can researchers design initial biological assays to evaluate this compound’s bioactivity?
Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial screens (e.g., broth microdilution for MIC values). Structural analogs with fluorobenzo[d]thiazole cores have shown kinase inhibition and antiproliferative activity, suggesting similar targets . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical.
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved, particularly when comparing in vitro and in vivo results?
Discrepancies may arise from poor pharmacokinetics (e.g., metabolic instability of the 2-ethoxyethyl group) or off-target effects. Strategies include:
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify degradation products .
- Proteomics Profiling : Use affinity chromatography or thermal shift assays to map unintended targets .
- Pharmacokinetic Modeling : Adjust dosing regimens based on half-life (t₁/₂) and bioavailability data from rodent studies .
Q. What computational methods are effective for predicting binding modes and selectivity of this compound?
- Molecular Docking (AutoDock Vina) : Model interactions with kinases (e.g., CDK1) using the fluorobenzo[d]thiazole moiety as an ATP-binding pocket anchor .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD values <2 Å indicate robust binding .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine at position 6) with activity trends .
Q. How can researchers address low solubility or crystallinity during formulation studies?
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow Chemistry : Continuous reactors reduce side reactions during cyclization steps, improving reproducibility .
- Chiral HPLC : Resolve enantiomers early in the process to avoid racemization .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
